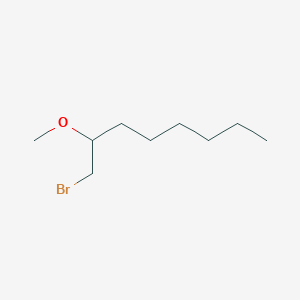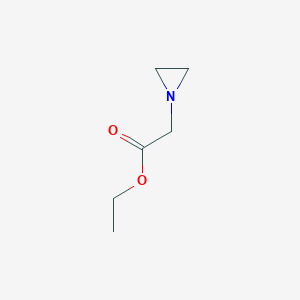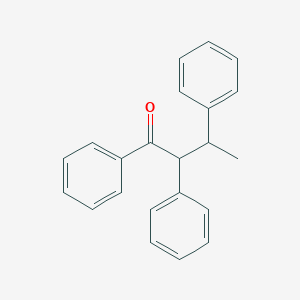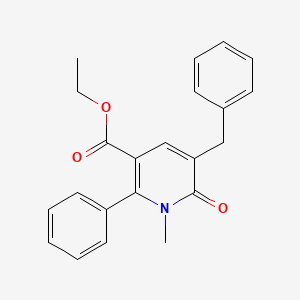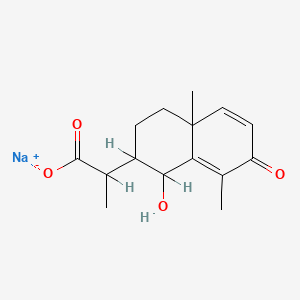
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- is a complex organic compound with a unique structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its multiple functional groups, including a hydroxy group, a carboxyl group, and a ketone group
準備方法
The synthesis of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- involves several steps. The starting material is typically naphthalene, which undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:
Oxidation: Naphthalene is oxidized to form naphthaleneacetic acid.
Hydrogenation: The naphthaleneacetic acid is then hydrogenated to introduce the hexahydro structure.
Functional Group Introduction: Various reagents are used to introduce the hydroxy, ketone, and carboxyl groups.
Salt Formation: The final step involves the formation of the monosodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
化学反応の分析
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on cell signaling pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism of action of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- involves its interaction with specific molecular targets and pathways. The hydroxy and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ketone group can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar compounds to 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- include:
2-Naphthylacetic acid: Lacks the hexahydro structure and additional functional groups.
1-Naphthaleneacetic acid: Differs in the position of the acetic acid group.
Naphthalene-1,2-dicarboxylic acid: Contains two carboxyl groups instead of one.
The uniqueness of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
6106-18-9 |
|---|---|
分子式 |
C15H19NaO4 |
分子量 |
286.30 g/mol |
IUPAC名 |
sodium;2-(1-hydroxy-4a,8-dimethyl-7-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C15H20O4.Na/c1-8(14(18)19)10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)17;/h5,7-8,10,13,17H,4,6H2,1-3H3,(H,18,19);/q;+1/p-1 |
InChIキー |
QSSKJSNGFQIMAP-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C(C(CCC2(C=CC1=O)C)C(C)C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



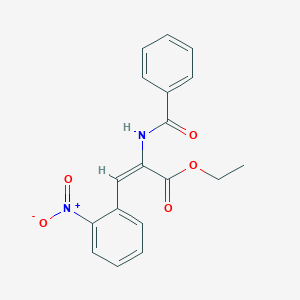
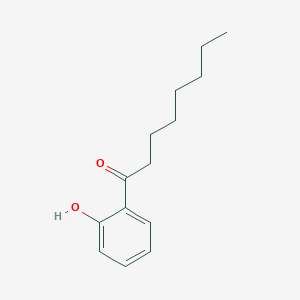


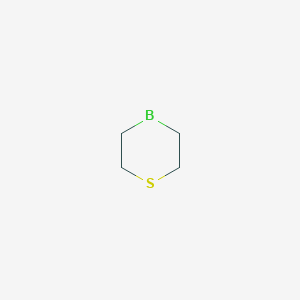
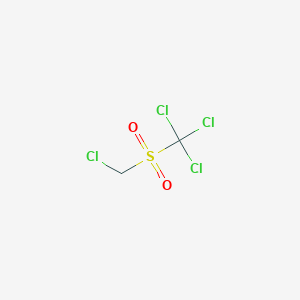
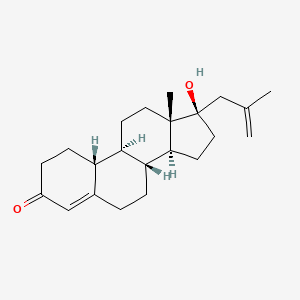
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
